molecular formula C22H17N3S B2959892 4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide CAS No. 866145-54-2

4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide

Cat. No.: B2959892
CAS No.: 866145-54-2
M. Wt: 355.46
InChI Key: SWFLBQFTDMKUHS-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide is a heterocyclic compound featuring a phthalazine core substituted with a 2,3-dihydro-1H-inden-5-yl group at the 4-position and a pyridinyl sulfide moiety at the 1-position. Its structure combines aromatic and partially saturated systems, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-4-pyridin-2-ylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S/c1-2-9-19-18(8-1)21(17-12-11-15-6-5-7-16(15)14-17)24-25-22(19)26-20-10-3-4-13-23-20/h1-4,8-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLBQFTDMKUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)SC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H18N2S. It has a molecular weight of approximately 306.43 g/mol. The compound features a phthalazine moiety linked to a pyridine and an indene structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth, such as the HIF-2α pathway, which is crucial for cancer cell survival under hypoxic conditions .
  • In vitro Studies : In vitro assays have demonstrated that derivatives of phthalazine compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

Research indicates that compounds related to this compound possess antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have reported that similar structures exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation : Some derivatives have shown the ability to inhibit biofilm formation, which is critical in treating chronic infections .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their pharmacological profiles.

StudyCompoundBiological ActivityFindings
4-(2,3-dihydro-1H-inden-5-yl)-N-(4-methoxyphenyl)methyl phthalazin-1-amineAnticancerInduces apoptosis in cancer cell lines
Various phthalazine derivativesAntimicrobialEffective against E. coli and S. aureus
N-substituted quinazoline derivativesAntileishmanialPotent against L. donovani

Case Study: Anticancer Potential

A study focusing on the anticancer potential of phthalazine derivatives found that these compounds could significantly reduce cell viability in human cancer cell lines through the induction of apoptosis. The study utilized various assays to confirm the cytotoxic effects and elucidated the underlying mechanisms through molecular docking studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide can be contextualized using compounds from the European Patent Application 2023/39 (), which describe pyrido-pyrimidinone derivatives with indazole and piperazine substituents.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
This compound Phthalazine-pyridinyl sulfide 2,3-dihydro-1H-inden-5-yl, sulfide linkage Kinase inhibition, materials
2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Indazolyl, piperazine Anticancer agents, kinase targets
2-(3-fluoro-5-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Fluorophenyl, methylpiperazine Selective enzyme modulation

Key Differences:

Core Heterocycle: The target compound uses a phthalazine core, whereas patent analogs employ pyrido-pyrimidinone. Phthalazines are less common in drug discovery but offer unique π-stacking capabilities, whereas pyrido-pyrimidinones are established kinase inhibitor scaffolds .

Sulfide vs. Piperazine Linkages: The sulfide group in the target compound may confer distinct electronic and steric properties compared to the piperazine moieties in the analogs, which are often used to improve pharmacokinetics (e.g., solubility, bioavailability) .

Research Findings:

  • Synthetic Complexity : The target compound’s synthesis likely requires regioselective coupling steps (e.g., Suzuki-Miyaura for indenyl attachment), whereas patent analogs rely on nucleophilic aromatic substitution for piperazine incorporation .

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